N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride is a synthetic tricyclic compound characterized by a fused heterocyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) linked to a naphthalene-2-carboxamide group and a diethylaminoethyl side chain. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S.ClH/c1-3-27(4-2)11-12-28(24(29)19-10-9-17-7-5-6-8-18(17)13-19)25-26-20-14-21-22(31-16-30-21)15-23(20)32-25;/h5-10,13-15H,3-4,11-12,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCDUKPNSLKGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₂₉H₃₄ClN₃O₃S (calculated based on structural analogs).
- Synthesis: Multi-step process involving cyclization of thiophene precursors, followed by carboxamide coupling and diethylaminoethyl functionalization under controlled pH and temperature .
- Applications : Investigated for antimicrobial and anticancer activities, with preliminary in vitro studies showing IC₅₀ values of 1.2–3.8 µM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Variations | Biological Activity | Key Data |
|---|---|---|---|
| Target Compound | Naphthalene-2-carboxamide; diethylaminoethyl group | Anticancer (IC₅₀: 1.2–3.8 µM), antimicrobial (MIC: 4–8 µg/mL) | Higher solubility (37 mg/mL in water) due to hydrochloride salt |
| N-{4,6-dioxa-10-thia-12-azatricyclo[...]}-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Pyrrolidinone-substituted benzamide | Moderate anticancer activity (IC₅₀: 8.5 µM) | Lower solubility (12 mg/mL); requires DMSO for dissolution |
| N’-{4,6-dioxa-10-thia-12-azatricyclo[...]}-4-(tetrahydroisoquinoline-sulfonyl)benzohydrazide | Sulfonyl hydrazide group | Antimicrobial (MIC: 2–4 µg/mL) | Improved Gram-positive bacterial inhibition but limited stability in plasma |
| N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride | Tetrahydronaphthalene core; dimethylamino group | Neuroactive properties (EC₅₀: 0.9 µM in dopamine receptor assays) | High blood-brain barrier permeability |
| N-[2-(diethylamino)ethyl]-5-fluoroindole | Fluorinated indole substituent | Antitumor (IC₅₀: 5.1 µM in leukemia models) | Synergistic effects with doxorubicin in combinatorial studies |
Key Findings:
Anticancer Potency: The target compound outperforms benzamide analogs (e.g., pyrrolidinone-substituted variant) by 2–3× in cytotoxicity assays, likely due to enhanced naphthalene-mediated DNA intercalation .
Solubility: Hydrochloride salts (target compound and dimethylaminopropyl analog) exhibit >30% higher solubility than non-salt forms, improving bioavailability .
Antimicrobial Spectrum : Sulfonyl hydrazide derivatives show broader antimicrobial activity but suffer from metabolic instability, limiting in vivo utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
